Cas no 4554-30-7 (Pyridinium,1,2,5,6-tetrahydro-3-(methoxycarbonyl)-1,1-dimethyl-, iodide (1:1))

Pyridinium,1,2,5,6-tetrahydro-3-(methoxycarbonyl)-1,1-dimethyl-, iodide (1:1) structure
4554-30-7 structure
Product Name:Pyridinium,1,2,5,6-tetrahydro-3-(methoxycarbonyl)-1,1-dimethyl-, iodide (1:1)
CAS-nummer:4554-30-7
MF:C9H16INO2
MW:297.133315086365
CID:329246
PubChem ID:78313
Update Time:2025-04-19

Pyridinium,1,2,5,6-tetrahydro-3-(methoxycarbonyl)-1,1-dimethyl-, iodide (1:1) Chemische en fysische eigenschappen

Naam en identificatie

    • Pyridinium,1,2,5,6-tetrahydro-3-(methoxycarbonyl)-1,1-dimethyl-, iodide (1:1)
    • arecoline methiodide
    • 1,1-Dimethyl-1,2,5,6-tetrahydro-nicotinsaeure-methylester-Iodid
    • 5-methoxycarbonyl-1,1-dimethyl-1,2,3,6-tetrahydro-pyridinium, iodide
    • 5-Methoxycarbonyl-1,1-dimethyl-1,2,3,6-tetrahydro-pyridinium, Jodid
    • N-Methylarecolinium iodide
    • Pyridinium,2,3,6-tetrahydro-1,1-dimethyl-, iodide, methyl ester
    • Pyridinium, 1,2,5,6-tetrahydro-3-(methoxycarbonyl)-1,1-dimethyl-, iodide
    • NSC170450
    • Pyridinium,2,5,6-tetrahydro-3-(methoxycarbonyl)-1,1-dimethyl-, iodide
    • NSC-170450
    • Arecaidine methyl ester methiodide
    • Pyridinium, 3-carboxy-1,2,5,6-tetrahydro-1,1-dimethyl-, iodide, methyl ester
    • 4554-30-7
    • 5-(Methoxycarbonyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide
    • NSC 170450
    • Arecholine methiodide
    • 1-Methyl-3-carbomethoxy-1,2,5,6-tetrahydropyridinium iodide
    • WLN: T6K CUTJ A1 A1 CVO1 &I
    • Arecholine iodomethylate
    • DTXSID10963399
    • Pyridinium, 1,2,5,6-tetrahydro-1,1-dimethyl-3-carboxy-, iodide, methyl ester
    • Iodomethylate arecholine
    • 3-Carboxy-1,2,5,6-tetrahydro-1,1-dimethylpyridinium iodide, methyl ester
    • Arecoline iodomethylate
    • Pyridinium, 5-carboxy-1,2,3,6-tetrahydro-1,1-dimethyl-, iodide, methyl ester
    • Pyridinium,2,5,6-tetrahydro-1,1-dimethyl-, iodide, methyl ester
    • Inchi: 1S/C9H16NO2.HI/c1-10(2)6-4-5-8(7-10)9(11)12-3;/h5H,4,6-7H2,1-3H3;1H/q+1;/p-1
    • InChI-sleutel: WXJOLIZPHGZZKX-UHFFFAOYSA-M
    • LACHT: [I-].O(C)C(C1=CCC[N+](C)(C)C1)=O

Berekende eigenschappen

  • Exacte massa: 280.8969
  • Monoisotopische massa: 297.02258g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 2
  • Complexiteit: 219
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 26.3Ų

Experimentele eigenschappen

  • PSA: 26.3
  • LogboekP: -2.47130
Aanbevolen leveranciers
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
TAIXING JOXIN BIO-TEC CO.,LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
NewCan Biotech Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
NewCan Biotech Limited
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.